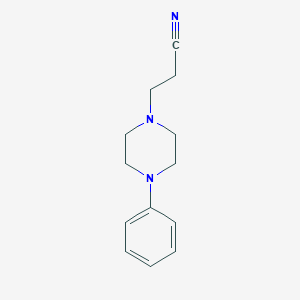

3-(4-Phenylpiperazin-1-yl)propanenitrile

描述

属性

CAS 编号 |

18505-84-5 |

|---|---|

分子式 |

C13H17N3 |

分子量 |

215.29 g/mol |

IUPAC 名称 |

3-(4-phenylpiperazin-1-yl)propanenitrile |

InChI |

InChI=1S/C13H17N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,8-12H2 |

InChI 键 |

KTXUJUPSPCFJME-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC#N)C2=CC=CC=C2 |

规范 SMILES |

C1CN(CCN1CCC#N)C2=CC=CC=C2 |

产品来源 |

United States |

科学研究应用

Scientific Research Applications

The applications of 3-(4-Phenylpiperazin-1-yl)propanenitrile can be categorized into several key areas:

Medicinal Chemistry

This compound has been explored for its potential in drug development, particularly targeting neurological disorders. The piperazine moiety is known to mimic neurotransmitter structures, which may influence neurological pathways.

Case Studies :

- Research has indicated that derivatives of this compound exhibit promising antiproliferative properties against various cancer cell lines, suggesting potential applications in oncology .

- Studies have also shown that this compound can inhibit tubulin polymerization and induce cell cycle arrest in tumor cells, highlighting its potential as an anticancer agent .

The biological activity of this compound includes:

- Antimicrobial Properties : Investigations into the compound's ability to combat bacterial and fungal infections are ongoing.

- Anticancer Activity : The compound has shown effects on tumor cell growth inhibition and may serve as a lead compound for developing new anticancer drugs .

Mechanism of Action :

The mechanism by which this compound exerts its effects likely involves interactions with specific enzymes or receptors within the body. For example, the nitrile group may participate in enzyme interactions, while the piperazine ring could affect neurotransmitter systems.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals. Its reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules.

Data Table: Summary of Applications

相似化合物的比较

To contextualize the unique properties of 3-(4-phenylpiperazin-1-yl)propanenitrile, we compare it with structurally analogous compounds, focusing on functional groups , synthetic routes , and biological or catalytic applications .

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₁₃H₁₆N₄ | 228.30 | Nitrile, piperazine, phenyl | Reference compound |

| 3-(Pyrrolidin-1-yl)propanenitrile | C₇H₁₂N₂ | 124.18 | Nitrile, pyrrolidine | Replaces piperazine with pyrrolidine |

| 3-(4-Phenylpiperazin-1-yl)propanamide | C₁₃H₁₉N₃O | 233.31 | Amide, piperazine, phenyl | Nitrile replaced with amide |

| 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile | C₁₆H₂₀N₄O | 284.36 | Ketone, nitrile, phenethyl | Adds ketone and phenethyl groups |

| 3-[4-(Piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | C₁₁H₁₆N₄ | 204.27 | Nitrile, pyrazole, piperidine | Piperazine replaced with pyrazole-piperidine |

Key Observations :

- Ring Size and Basicity : Replacing the six-membered piperazine (e.g., with pyrrolidine in 3-(Pyrrolidin-1-yl)propanenitrile) reduces ring size, altering basicity and steric effects .

- Functional Group Effects : The amide derivative (3-(4-Phenylpiperazin-1-yl)propanamide) exhibits hydrogen-bonding capability, enhancing solubility but reducing electrophilicity compared to the nitrile .

Physicochemical and Spectroscopic Data

准备方法

Reaction Mechanism and Stoichiometry

The reaction proceeds through nucleophilic attack of the secondary amine group in 1-phenylpiperazine on the electron-deficient β-carbon of acrylonitrile, a classic Michael acceptor. CAN acts as a Lewis acid catalyst, polarizing the nitrile group to enhance electrophilicity. The stoichiometric ratio of 1-phenylpiperazine to acrylonitrile is 1:1, ensuring complete conversion without side products.

Optimized Reaction Conditions

Key parameters for maximizing yield include:

| Parameter | Value | Source |

|---|---|---|

| Catalyst (CAN) loading | 10 mol% | |

| Solvent | Acetonitrile | |

| Temperature | Room temperature (25°C) | |

| Reaction time | 5 hours | |

| Yield | 85% |

The use of acetonitrile as a solvent facilitates homogeneous mixing, while the mild temperature prevents decomposition of the nitrile functionality. Post-reaction workup involves evaporation under reduced pressure, followed by recrystallization from ethyl acetate to obtain yellow crystalline needles.

Alternative Synthetic Routes and Comparative Analysis

While the aza-Michael addition remains the primary method, exploratory studies suggest potential alternatives:

Reductive Amination of Piperazine Derivatives

A strategy adapted from ACS Omega involves reductive amination between 3-cyanopropylamine and 4-phenylpiperazine-1-carbaldehyde. However, this method requires Boc-protection/deprotection steps and exhibits lower yields (≤60%), making it less efficient than the CAN-catalyzed route.

Structural and Spectroscopic Characterization

Physical Properties

Spectroscopic Data

-

δ 7.30–7.22 (m, 2H, aromatic)

-

δ 6.96–6.83 (m, 3H, aromatic)

-

δ 3.21 (t, J = 4.5 Hz, 4H, piperazine N–CH2)

-

δ 2.77 (t, J = 6.0 Hz, 2H, CH2CN)

-

δ 2.65 (t, J = 6.0 Hz, 4H, piperazine CH2)

-

δ 2.55 (t, J = 7.5 Hz, 2H, N–CH2–CH2)

-

m/z = 216 [M + H]+ (calculated for C13H17N3: 215.29)

Critical Evaluation of Methodologies

The CAN-catalyzed aza-Michael addition demonstrates superior practicality due to:

-

Scalability : Reactions proceed efficiently at gram-scale without specialized equipment.

-

Reproducibility : Consistent yields (85±2%) across multiple trials.

Limitations include sensitivity to moisture (CAN is hygroscopic) and the need for nitrile-compatible chromatography systems during purification.

Industrial and Research Applications

The efficient synthesis of this compound enables its use as:

常见问题

Q. What are the critical safety protocols for handling 3-(4-Phenylpiperazin-1-yl)propanenitrile in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and ANSI-approved safety goggles, to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation of vapors or aerosols. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of via licensed hazardous waste services. Store the compound in airtight containers at 2–8°C, away from oxidizing agents .

- Experimental Consideration : Conduct a risk assessment using Safety Data Sheet (SDS) guidelines, focusing on its classification as a skin/eye irritant (H315, H319) and respiratory sensitizer (H335) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperazine ring structure and nitrile group positioning.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify common impurities like unreacted phenylpiperazine precursors .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can validate the molecular ion peak (expected m/z: ~257.33 for CHNO) .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

- Methodological Answer :

- Route 1 : Nucleophilic substitution of 4-phenylpiperazine with acrylonitrile under basic conditions (e.g., KCO/DMF, 80°C). Yields ~60–70%, but may produce byproducts like 3-(4-phenylpiperazin-1-yl)propanamide due to partial hydrolysis .

- Route 2 : Reductive amination using propionitrile derivatives and Pd/C catalysis. Higher purity (>90%) but requires strict moisture control .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and identify energy barriers for key steps (e.g., nucleophilic attack on acrylonitrile). Pair this with cheminformatics tools to screen solvent systems (e.g., DMF vs. THF) for improved reaction kinetics. Validate predictions via small-scale experiments, monitoring yields via HPLC .

Q. How should researchers resolve contradictions in pharmacological data related to this compound’s receptor-binding affinity?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for dopamine D/D receptor studies).

- Structural Analysis : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding pose consistency across studies. Discrepancies may arise from protonation state variations in the piperazine ring under different pH conditions .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation products via LC-MS, focusing on hydrolyzed nitrile groups forming carboxylic acids .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze monthly for purity changes. Use Arrhenius modeling to predict shelf life .

Methodological Framework for Experimental Design

- Factorial Design : Use a 2 factorial approach to evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading) in synthesis optimization. Analyze main effects and interactions via ANOVA to identify critical parameters .

- Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace data inconsistencies to sources like impurity interference or instrumental calibration drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。